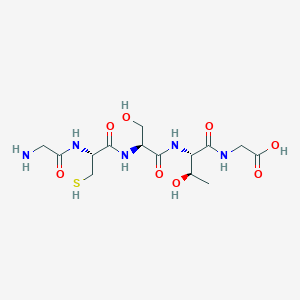
Glycyl-L-cysteinyl-L-seryl-L-threonylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-L-cysteinyl-L-seryl-L-threonylglycine is a pentapeptide composed of glycine, cysteine, serine, and threonine residues. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. Its unique structure allows it to participate in a variety of biochemical reactions and pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-cysteinyl-L-seryl-L-threonylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide.
Analyse Chemischer Reaktionen
Types of Reactions
Glycyl-L-cysteinyl-L-seryl-L-threonylglycine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: The peptide can participate in substitution reactions, particularly at the serine and threonine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophilic reagents such as alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with substituted side chains.
Wissenschaftliche Forschungsanwendungen
Glycyl-L-cysteinyl-L-seryl-L-threonylglycine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and stability.
Medicine: Potential therapeutic applications due to its antioxidant properties.
Industry: Utilized in the development of peptide-based materials and coatings.
Wirkmechanismus
The mechanism of action of Glycyl-L-cysteinyl-L-seryl-L-threonylglycine involves its interaction with various molecular targets and pathways. The cysteine residue can participate in redox reactions, influencing cellular oxidative stress levels. The peptide can also interact with enzymes and receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycylglycine: A simpler dipeptide composed of two glycine residues.
L-cysteinylglycine: A dipeptide consisting of cysteine and glycine.
Uniqueness
Glycyl-L-cysteinyl-L-seryl-L-threonylglycine is unique due to its pentapeptide structure, which allows for more complex interactions and functions compared to simpler dipeptides like glycylglycine and L-cysteinylglycine. Its combination of amino acids provides a diverse range of chemical and biological properties.
Eigenschaften
CAS-Nummer |
652143-13-0 |
|---|---|
Molekularformel |
C14H25N5O8S |
Molekulargewicht |
423.44 g/mol |
IUPAC-Name |
2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid |
InChI |
InChI=1S/C14H25N5O8S/c1-6(21)11(14(27)16-3-10(23)24)19-12(25)7(4-20)18-13(26)8(5-28)17-9(22)2-15/h6-8,11,20-21,28H,2-5,15H2,1H3,(H,16,27)(H,17,22)(H,18,26)(H,19,25)(H,23,24)/t6-,7+,8+,11+/m1/s1 |
InChI-Schlüssel |
SCOWATYZBAXPPY-GLLZPBPUSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)CN)O |
Kanonische SMILES |
CC(C(C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Diazabicyclo[3.3.3]undecane](/img/structure/B12530606.png)
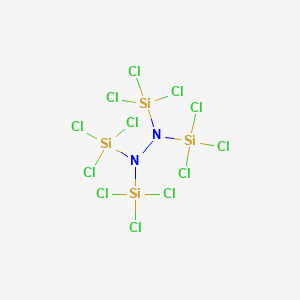
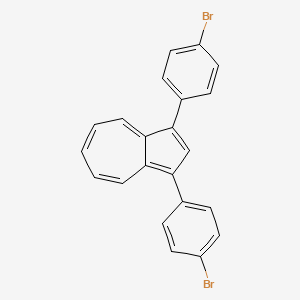
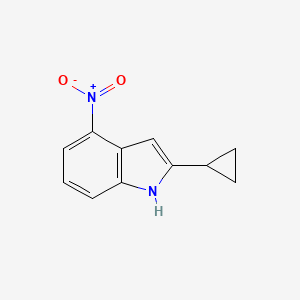
![[4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid](/img/structure/B12530634.png)
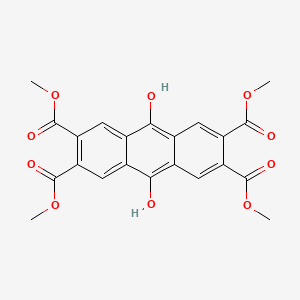
![1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12530648.png)
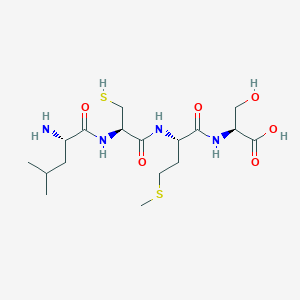
![2-(Benzo[d]oxazol-2-yl)-6-iodo-4-methylphenol](/img/structure/B12530687.png)
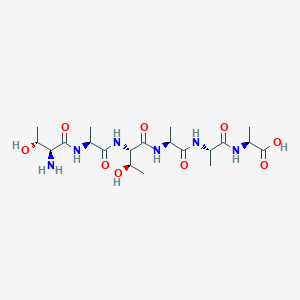
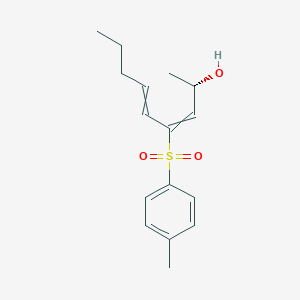
![2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-(pyridin-2-YL)pyrimidine](/img/structure/B12530707.png)

![N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine](/img/structure/B12530712.png)
